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Introduction
Eniluracil (5-ethynyluracil) is a potent, orally active, and irreversible inhibitor of

dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism

of 5-fluorouracil (5-FU).[1][2][3] Developed to modulate 5-FU's pharmacological profile,

eniluracil's primary therapeutic goal is to enhance the efficacy and simplify the administration

of 5-FU, a cornerstone of chemotherapy for various solid tumors, including colorectal, breast,

and head and neck cancers.[2][4] By inactivating DPD, eniluracil dramatically alters 5-FU's

pharmacokinetics, leading to increased bioavailability, prolonged half-life, and a shift in its

elimination pathway from hepatic metabolism to renal excretion. This guide provides a

comprehensive overview of the foundational pharmacology of eniluracil, detailing its

mechanism of action, pharmacokinetic and pharmacodynamic properties, and key findings from

clinical investigations.

Mechanism of Action: Dihydropyrimidine
Dehydrogenase Inhibition
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Eniluracil acts as a mechanism-based inactivator, or "suicide inhibitor," of dihydropyrimidine

dehydrogenase (DPD). DPD is responsible for the rapid degradation of over 80% of an

administered 5-FU dose into inactive metabolites. Eniluracil's irreversible inhibition of DPD

leads to a near-complete and sustained inactivation of the enzyme. This potent inhibition

effectively blocks the catabolism of 5-FU, thereby increasing its systemic exposure and

availability for anabolic activation to its cytotoxic metabolites.

The inhibition of DPD by eniluracil is highly effective, with an IC50 of 14 nM. Studies have

shown that oral administration of eniluracil leads to complete or nearly complete inactivation of

DPD activity in peripheral blood mononuclear cells, as well as in primary and metastatic

colorectal tumors. This inactivation occurs rapidly, within one hour of administration, and can be

sustained for an extended period. The regeneration of DPD activity is dependent on the

synthesis of new enzyme, with a reported half-life of 2.6 days for DPD resynthesis.

A potential, yet significant, aspect of eniluracil's pharmacology is the observation that an

excess of eniluracil relative to 5-FU may competitively inhibit the anabolic activation of 5-FU,

potentially diminishing its antitumor activity. This highlights the importance of the dosing ratio

and schedule of the two agents.

Pharmacokinetics and Pharmacodynamics
The co-administration of eniluracil profoundly alters the pharmacokinetic profile of 5-FU. By

eliminating DPD-mediated first-pass metabolism, eniluracil increases the oral bioavailability of

5-FU to approximately 100%. This allows for consistent and predictable systemic exposure with

oral administration, overcoming the erratic absorption typically seen with oral 5-FU alone.

The impact of eniluracil on key pharmacokinetic parameters of 5-FU is substantial. In clinical

trials, eniluracil has been shown to increase the half-life of 5-FU by up to 20-fold and decrease

its clearance by as much as 22-fold. This prolonged exposure mimics the effects of continuous

intravenous infusion of 5-FU, a method often associated with improved efficacy.

The following table summarizes the key pharmacokinetic parameters of 5-FU when

administered with eniluracil, based on data from a bioequivalence study.

Table 1: Pharmacokinetic Parameters of Oral 5-FU Administered with Eniluracil
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Parameter Mean Value
Intersubject Coefficient of
Variation

Terminal Half-life (t½) 5.5 - 5.6 hours 23% - 33%

Systemic Clearance (CL/F) 6.5 - 6.6 L/hour 23% - 33%

Apparent Volume of

Distribution (Vd/F)
50.0 - 51.5 L 23% - 33%

Urinary Excretion of

Unchanged 5-FU (24h)
50.8% - 56.1% Not Reported

Data compiled from a randomized, three-way crossover bioequivalence study of three oral

dosing forms of eniluracil/5-FU tablets.

The pharmacodynamic effects of eniluracil are directly linked to the increased and prolonged

exposure to 5-FU. By blocking its catabolism, more 5-FU is available to be converted into its

active anabolites, which exert cytotoxic effects through the inhibition of thymidylate synthase

and incorporation into RNA and DNA.

Clinical Studies
The combination of eniluracil and oral 5-FU has been evaluated in several clinical trials,

primarily in patients with metastatic colorectal cancer. These studies have demonstrated the

feasibility of an all-oral fluoropyrimidine regimen with a manageable toxicity profile.

Table 2: Efficacy of Eniluracil and Oral 5-FU in Metastatic Colorectal Cancer (Phase II Studies)
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Study
Population

Dosing
Regimen

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median Overall
Survival (OS)

Previously

Untreated

Eniluracil 10

mg/m² + 5-FU 1

mg/m² BID (28-

day cycle)

13.2% 3.4 months 11.1 months

Previously

Treated

Eniluracil 10

mg/m² + 5-FU 1

mg/m² BID (28-

day cycle)

2.2% 2.5 months 9.0 months

Previously

Untreated

Eniluracil + 5-FU

BID (28-day

cycle)

25% 22.6 weeks 59 weeks

Data from two separate Phase II clinical trials in patients with metastatic colorectal cancer.

The primary dose-limiting toxicities observed with the eniluracil/5-FU combination are

hematologic and gastrointestinal.

Table 3: Incidence of Grade 3/4 Toxicities with Eniluracil and Oral 5-FU

Adverse Event Incidence (Grade 3/4)

Diarrhea 10.2%

Nausea 4.6%

Vomiting 3.7%

Stomatitis/Mucositis 2.8%

Neutropenia 2.8%
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Preliminary safety analysis for the chronic 28-day dosing regimen, involving data from 108

patients treated in three different studies.

Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Inhibition
Assay
While specific, detailed protocols from the original preclinical studies on eniluracil are not

readily available in the public domain, the measurement of DPD activity is a well-established

biochemical assay. The following is a generalized protocol based on common methodologies

used for assessing DPD inhibition.

Objective: To determine the in vitro inhibitory activity of eniluracil on DPD.

Materials:

Recombinant human DPD enzyme

[¹⁴C]-labeled 5-fluorouracil (substrate)

NADPH (cofactor)

Eniluracil (test inhibitor)

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Scintillation cocktail and vials

Liquid scintillation counter

Microcentrifuge tubes

Incubator

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1684387?utm_src=pdf-body
https://www.benchchem.com/product/b1684387?utm_src=pdf-body
https://www.benchchem.com/product/b1684387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Preparation: Dilute the recombinant human DPD enzyme to a working concentration

in the reaction buffer.

Inhibitor Preparation: Prepare a series of dilutions of eniluracil in the reaction buffer to

determine the IC50 value.

Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, NADPH, and the

desired concentration of eniluracil.

Pre-incubation: Pre-incubate the reaction mixtures containing the enzyme and inhibitor (or

vehicle control) for a specified time at 37°C to allow for inhibitor binding.

Initiation of Reaction: Initiate the enzymatic reaction by adding the [¹⁴C]-labeled 5-fluorouracil

to each tube.

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., perchloric acid)

or by heat inactivation.

Separation of Substrate and Product: Separate the unreacted [¹⁴C]-5-fluorouracil from the

radiolabeled catabolites using a method such as solid-phase extraction or high-performance

liquid chromatography (HPLC).

Quantification: Quantify the amount of radiolabeled catabolites formed using a liquid

scintillation counter.

Data Analysis: Calculate the percentage of DPD inhibition for each eniluracil concentration

compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.

Clinical Trial Protocol (Phase I Example)
The following is a summarized, representative protocol from a Phase I study of eniluracil and

oral 5-FU.
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Title: A Phase I Study of Eniluracil, a Dihydropyrimidine Dehydrogenase Inactivator, and Oral

5-Fluorouracil in Patients with Recurrent or Advanced Head and Neck Cancer.

Objectives:

To determine the maximum tolerated dose (MTD) of oral 5-FU administered with a fixed dose

of eniluracil and concurrent radiation therapy.

To describe the toxicities of the combination therapy.

To evaluate the pharmacokinetics of 5-FU in the presence of eniluracil.

Patient Population: Patients with recurrent, metastatic, or high-risk squamous cell carcinomas

of the head and neck.

Treatment Plan:

Eniluracil: Fixed dose of 20 mg administered orally twice a day (BID) for 7 consecutive

days.

5-Fluorouracil: Oral administration on 5 consecutive days, with the initial dose at 2.5 mg/m²

BID and subsequent dose escalations in patient cohorts.

Radiation Therapy: Concurrent with chemotherapy.

Assessments:

Safety: Monitoring and grading of adverse events according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of 5-FU and

uracil. DPD activity in lymphocytes was also monitored.

Efficacy: Tumor response assessed by standard imaging criteria.

Visualizations
Caption: 5-FU metabolic pathways and the inhibitory action of eniluracil.
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Caption: Experimental workflow for determining DPD inhibition by eniluracil.
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Conclusion
Eniluracil is a potent and specific inhibitor of dihydropyrimidine dehydrogenase that

fundamentally alters the pharmacology of 5-fluorouracil. By preventing the rapid catabolism of

5-FU, eniluracil enhances its oral bioavailability to near completion, prolongs its systemic

exposure, and shifts its primary route of elimination to the kidneys. These profound

pharmacokinetic modifications allow for a more convenient and potentially more effective oral

administration of 5-FU. Clinical studies have demonstrated the feasibility of this combination,

with a manageable safety profile. The foundational pharmacological studies of eniluracil have

provided a clear understanding of its mechanism and its significant impact on fluoropyrimidine

therapy, paving the way for further research into oral cancer chemotherapy regimens.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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